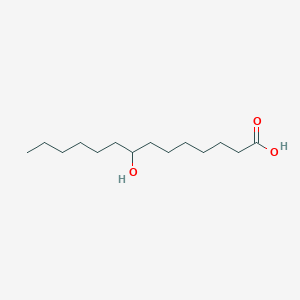
8-Hydroxytetradecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxytetradecanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H28O3 and its molecular weight is 244.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biomedical Applications
Material Science
- Biodegradable Polymers : 8-Hydroxytetradecanoic acid has been investigated for its role in enhancing the properties of biodegradable polymers such as polylactide (PLA). Reactive blending techniques have shown that incorporating this compound can improve mechanical properties, making it suitable for sustainable material applications .
- Nanoparticle Development : The compound has been utilized in creating nanoparticles for drug delivery systems. Its biocompatibility and functional groups allow for effective loading and release of therapeutic agents .
Environmental Applications
- Bioremediation : The unique properties of hydroxy fatty acids make them candidates for bioremediation processes. Their ability to interact with various environmental pollutants can be harnessed to develop methods for cleaning contaminated sites.
Case Study 1: Antimicrobial Formulations
A study demonstrated the effectiveness of this compound in formulations aimed at combating bacterial infections. The compound was incorporated into topical creams, showing a significant reduction in microbial load on treated surfaces.
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro studies on cancer cell lines revealed that derivatives of hydroxy fatty acids, including this compound, exhibited varying degrees of antiproliferative activity. The mechanism was linked to cell cycle arrest and modulation of apoptotic pathways.
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Biomedical | Antimicrobial formulations | Effective against various pathogens |
| Cancer research | Inhibitory effects on cancer cell proliferation | |
| Material Science | Biodegradable polymers | Enhanced mechanical properties when blended with PLA |
| Nanoparticle drug delivery | Improved biocompatibility and drug loading efficiency | |
| Environmental | Bioremediation | Potential for cleaning contaminated environments |
Eigenschaften
CAS-Nummer |
27740-65-4 |
|---|---|
Molekularformel |
C14H28O3 |
Molekulargewicht |
244.37 g/mol |
IUPAC-Name |
8-hydroxytetradecanoic acid |
InChI |
InChI=1S/C14H28O3/c1-2-3-4-7-10-13(15)11-8-5-6-9-12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17) |
InChI-Schlüssel |
OVASNIDFAGGBHJ-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCCCCCC(=O)O)O |
Kanonische SMILES |
CCCCCCC(CCCCCCC(=O)O)O |
Synonyme |
8-Hydroxymyristic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















